molecular formula C6H9NO2S2 B1420196 N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1207045-44-0

N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No. B1420196
M. Wt: 191.3 g/mol
InChI Key: ZYXPWCHAUMABDJ-UHFFFAOYSA-N
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Description

“N-(thiophen-3-ylmethyl)methanesulfonamide” is a chemical compound with the CAS Number: 1207045-44-0 . It has a molecular weight of 191.27 . The compound is typically in an oil form .


Molecular Structure Analysis

The InChI code for “N-(thiophen-3-ylmethyl)methanesulfonamide” is 1S/C6H9NO2S2/c1-11(8,9)7-4-6-2-3-10-5-6/h2-3,5,7H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Molecular Conformation and Chemical Analysis

N-(thiophen-3-ylmethyl)methanesulfonamide and its derivatives have been the subject of various studies focusing on their molecular structure and chemical properties. For example, a computational study based on Density Functional Theory (DFT) was conducted to analyze the molecular conformation, NMR chemical shifts, and vibrational transitions of related compounds. This study provided detailed insights into the molecular behavior of these compounds and their potential applications in various fields of chemistry (Karabacak, Cinar, & Kurt, 2010).

Electrophilic Properties and Reactivity

Certain derivatives of N-(thiophen-3-ylmethyl)methanesulfonamide demonstrate high electrophilic properties, making them useful in a range of chemical reactions. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene yielded a highly electrophilic product, showcasing its potential in alkylation reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).

Crystallographic Studies

The compound has also been a subject in crystallographic studies, where the nature of intermolecular interactions in certain derivatives was analyzed through Hirshfeld surfaces and 2D fingerprint plots. These studies provide essential insights into the compound's structural properties and its potential applications in material science (Dey et al., 2015).

Chemoselective N-Acylation Reagents

In the field of synthetic chemistry, research has been conducted on the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. These compounds have shown to serve as N-acylation reagents with good chemoselectivity, hinting at their usefulness in synthetic organic chemistry (Kondo, Sekimoto, Nakao, & Murakami, 2000).

properties

IUPAC Name

N-(thiophen-3-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-11(8,9)7-4-6-2-3-10-5-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXPWCHAUMABDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-3-ylmethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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